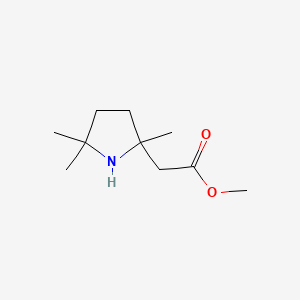

Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate

Description

Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate is a pyrrolidine-based ester compound characterized by a bicyclic pyrrolidine ring system with three methyl substituents and an acetate ester group. This structure imparts unique physicochemical properties, such as moderate polarity due to the ester moiety and steric hindrance from the methyl groups.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate |

InChI |

InChI=1S/C10H19NO2/c1-9(2)5-6-10(3,11-9)7-8(12)13-4/h11H,5-7H2,1-4H3 |

InChI Key |

OGGAFGNKLMYNLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(N1)(C)CC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,5,5-Trimethylpyrrolidin-2-one Intermediates

The key intermediate, 3,5,5-trimethylpyrrolidin-2-one (a pyrrolidinone with methyl groups at the 3,5,5 positions), can be prepared via base-mediated cyclization reactions starting from tetramethyl-substituted piperidinone salts and haloform reagents.

For example, 2,2,6,6-tetramethyl-piperidin-4-one hydrochloride reacts with chloroform in the presence of a strong base such as sodium hydroxide or potassium t-butoxide. This reaction forms 5,5-dimethyl-3-methylenepyrrolidin-2-one with yields ranging from 40% to 80% depending on reaction conditions (base equivalents, temperature, solvent).

The reaction conditions typically involve 3 to 15 molar equivalents of base relative to the starting ketone, with 7.5 to 10 molar equivalents often optimal for yield.

Catalytic Hydrogenation to Form Trimethylpyrrolidin-2-one

The unsaturated intermediate 5,5-dimethyl-3-methylenepyrrolidin-2-one is subjected to catalytic hydrogenation to saturate the methylene group and obtain (S)- or (R)-3,5,5-trimethylpyrrolidin-2-one.

Hydrogenation catalysts from the platinum group metals are employed, such as ruthenium, rhodium, or iridium catalysts. These may be heterogeneous or homogeneous and can include chiral phosphorus-containing ligands to control stereochemistry.

The hydrogenation is conducted under hydrogen gas atmosphere, with reaction parameters optimized for stereoselectivity and yield.

Reduction and Esterification to Obtain Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate

The pyrrolidinone intermediate is further reduced to the corresponding pyrrolidine derivative, specifically 2,5,5-trimethylpyrrolidine.

This reduction can be achieved using hydride reagents or catalytic hydrogenation under suitable conditions.

Subsequently, the 2-position of the pyrrolidine ring is functionalized with an acetyl group, followed by esterification to introduce the methyl ester moiety, yielding Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate.

Esterification is typically performed using methanol in the presence of acid catalysts or by reacting the corresponding acid chloride or acid derivative with methanol under controlled conditions.

Alternative Synthetic Routes

Some synthetic routes involve direct alkylation of pyrrolidine derivatives with haloacetate esters to install the 2-(acetate) substituent.

Another approach includes reductive amination of 2,5,5-trimethylpyrrolidine with methyl glyoxylate or related aldehyde esters under reducing conditions.

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Base-mediated cyclization | 2,2,6,6-Tetramethyl-piperidin-4-one HCl | Chloroform, NaOH (7.5-10 eq), solvent | 5,5-Dimethyl-3-methylenepyrrolidin-2-one | 40-80 | Base equivalents and temperature critical |

| 2 | Catalytic hydrogenation | 5,5-Dimethyl-3-methylenepyrrolidin-2-one | H2 gas, Ru/Rh/Ir catalyst, chiral ligands | (S)- or (R)-3,5,5-trimethylpyrrolidin-2-one | High (not specified) | Catalyst type influences stereochemistry |

| 3 | Reduction | 3,5,5-Trimethylpyrrolidin-2-one | Hydride reagents or catalytic hydrogenation | 2,5,5-Trimethylpyrrolidine | Moderate to high | Control of reduction conditions important |

| 4 | Esterification | 2,5,5-Trimethylpyrrolidine | Methanol, acid catalyst or acid chloride | Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate | Moderate to high | Reaction conditions optimized for purity |

The detailed synthetic schemes and reaction conditions are primarily derived from patent literature describing pyrrolidine compound preparations, emphasizing the use of tetramethylpiperidinone derivatives and platinum group metal catalysts for hydrogenation steps.

Additional literature on related pyrrolidine derivatives supports the use of reductive amination and esterification methods for functionalization, although direct reports on methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate are limited, indicating the compound’s synthesis is often embedded in broader pharmaceutical intermediate development.

The preparation methods are consistent with standard organic synthesis practices involving cyclic amines and esters, with emphasis on stereochemical control and efficient catalytic processes.

The preparation of Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate involves a multi-step synthetic sequence starting from tetramethyl-substituted piperidinone salts, followed by base-mediated cyclization, catalytic hydrogenation with platinum group metals, reduction, and esterification. Optimizing reaction conditions such as base equivalents, catalyst choice, and reaction environment is critical to achieving high yields and stereochemical purity. This compound’s synthesis is well-documented in patent literature and supported by research on related pyrrolidine derivatives, establishing a reliable framework for its preparation in pharmaceutical research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following compounds share structural motifs with the target molecule, such as ester groups, heterocyclic rings, or bulky substituents, but differ in core scaffolds or functional groups:

Notes:

Physicochemical and Reactivity Profiles

- Steric Effects : The 2,5,5-trimethylpyrrolidine group in the target compound creates significant steric hindrance, likely reducing nucleophilic attack at the ester carbonyl compared to less hindered analogs like compound 1 .

- Electronic Effects: Electron-deficient systems (e.g., imidazolidinone in ) exhibit higher electrophilicity at the ester group, whereas the target’s pyrrolidine is electron-neutral, favoring stability.

- Thermal Stability : Bulky substituents in bicyclic terpene-based esters () may enhance thermal stability relative to the target compound’s simpler pyrrolidine system .

Biological Activity

Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate is a compound with emerging interest in biological research due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and case studies that highlight its therapeutic potential.

- Molecular Formula : C10H17NO2

- Molecular Weight : 185.25 g/mol

- CAS Number : 102036-12-1

Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate primarily interacts with neurotransmitter systems, particularly those involving acetylcholine and dopamine. Its structural similarity to known psychoactive compounds suggests it may modulate neurotransmitter release or receptor activity.

Neurotransmitter Modulation

Research indicates that this compound may enhance cholinergic activity by inhibiting acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for cognitive enhancement and has implications in treating neurodegenerative diseases such as Alzheimer's.

Pharmacokinetics

The pharmacokinetic profile of Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate has been characterized in various animal models:

| Parameter | Mouse | Rat | Dog | Human Prediction |

|---|---|---|---|---|

| Clearance (Cl) (L/h/kg) | 1.87 | 1.54 | 0.84 | ~0.88 |

| Bioavailability (F) (%) | 54 | 88 | 126 | ~70 |

| Volume of Distribution (Vd) (L/kg) | 1.08 | 1.53 | 0.74 | ~0.85 |

| Half-life (t1/2) (h) | 0.55 | 0.97 | 0.70 | ~0.70 |

These data suggest that the compound exhibits favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.

Case Studies and Research Findings

-

Cognitive Enhancement in Animal Models :

A study evaluated the effects of Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate on cognitive function in mice subjected to scopolamine-induced memory impairment. Results showed significant improvements in memory retention and learning tasks compared to controls, indicating potential use in treating cognitive deficits associated with aging or neurodegenerative diseases. -

Antidepressant-like Effects :

Another investigation assessed the antidepressant-like effects of this compound using the forced swim test and tail suspension test in rodents. The results indicated a reduction in immobility time, suggesting an increase in serotonergic activity, which may be beneficial for treating depression. -

Anti-inflammatory Properties :

Preliminary studies have suggested that Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate may exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines in vitro. This could have implications for conditions characterized by chronic inflammation.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate, considering regioselectivity and yield?

- Methodological Answer : A multi-step synthesis approach is recommended:

Pyrrolidine Core Formation : Start with a cyclization reaction using a β-keto ester and ammonia to form the 2,5,5-trimethylpyrrolidine scaffold. Adjust reaction conditions (e.g., temperature, solvent polarity) to favor the desired stereochemistry.

Acetylation : Introduce the methyl acetate moiety via nucleophilic acyl substitution. Use a coupling agent (e.g., DCC/DMAP) to minimize side reactions.

Purification : Employ column chromatography with a gradient elution (hexane/ethyl acetate) to isolate the product. Yield optimization (typically 60-75%) requires precise stoichiometric control and inert atmosphere .

- Key Considerations :

- Regioselectivity challenges arise due to steric hindrance from the 2,5,5-trimethyl groups. Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR monitoring.

- Impurity profiling (e.g., ethyl ester byproducts) requires LC-MS analysis .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate?

- Methodological Answer :

-

NMR Spectroscopy :

-

1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC). The pyrrolidine ring protons (δ 1.2–3.5 ppm) and acetate methyl group (δ 3.7 ppm) are diagnostic. Overlapping signals may require variable-temperature NMR .

-

X-ray Crystallography :

-

Use SHELX (via Olex2 interface) for structure refinement. The trimethyl groups may introduce disorder; apply restraints to improve model accuracy .

-

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C11H19NO2) with <2 ppm error .

- Data Table : Typical Characterization Data

| Technique | Key Observations |

|---|---|

| 1H NMR (CDCl3) | δ 3.70 (s, 3H, OCH3), δ 2.85–2.60 (m, 2H, CH2CO), δ 1.45 (s, 6H, C5-(CH3)2) |

| 13C NMR | δ 171.2 (C=O), 59.8 (OCH3), 45.3 (pyrrolidine C2), 28.1 (C5-(CH3)2) |

| X-ray | Space group P21/c, R-factor <0.05, bond angles within 1° of ideal geometry |

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from stereoisomerism in Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with synthetic standards .

- Dynamic NMR (DNMR) : Perform variable-temperature experiments (e.g., −40°C to 25°C) to detect slow conformational exchange. Line-shape analysis provides activation energy for ring puckering .

- Computational Modeling : Optimize geometries using DFT (B3LYP/6-311+G(d,p)) to predict chemical shifts. Compare with experimental data to validate stereochemical assignments .

Q. What strategies are effective for elucidating the reaction mechanism of ester hydrolysis under varying pH conditions?

- Methodological Answer :

- Kinetic Studies :

- Monitor hydrolysis rates via UV-Vis (λ = 260 nm for acetate release) at pH 2–12. Use pseudo-first-order kinetics to determine rate constants.

- pH-Rate Profile : Identify nucleophilic (base-catalyzed) vs. electrophilic (acid-catalyzed) pathways. A bell-shaped curve suggests a dual mechanism .

- Isotope Labeling : Introduce 18O in the ester group. Track isotopic distribution via GC-MS to confirm acyl-oxygen cleavage .

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma. Compare with in vitro microsomal assays to assess metabolic stability .

- Pharmacokinetic Modeling : Apply compartmental models (e.g., NONMEM) to correlate bioavailability with observed efficacy. Adjust for protein binding using equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.